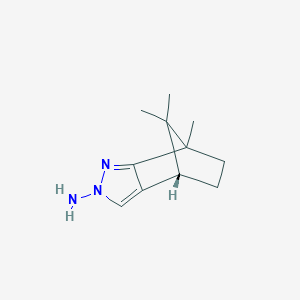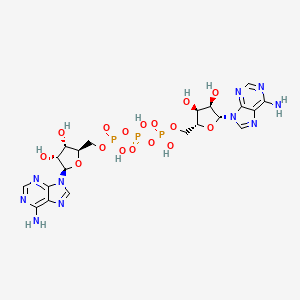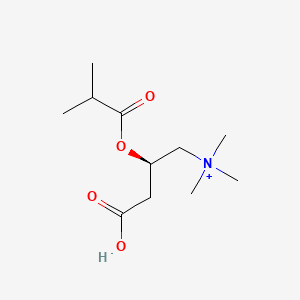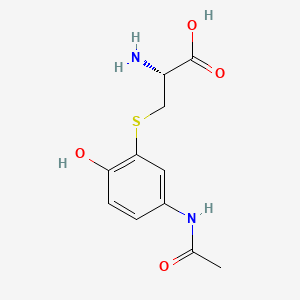
MC-3761
Vue d'ensemble
Description
MC-3761 is a nitrobenzoic acid.
Applications De Recherche Scientifique
Biomedical Engineering and Neuroscience :
- MC-3761 (referred to as MC, methylcellulose) has been explored as a biocompatible scaffolding material for brain repair. Its physical properties can be manipulated to form a soft gel at body temperature, making it suitable for minimally invasive procedures. In studies, MC solutions did not elicit cell death in primary rat astrocytes or neurons, suggesting its potential in tissue engineering for brain injury repair (Tate et al., 2001).
Immunology :
- Research has shown that this compound plays a role in enhancing certain innate immune responses. For instance, the human cathelicidin LL-37, a component of the innate immune system, was found to synergistically enhance the production of cytokines and chemokines, indicating its involvement in augmenting immune responses (Yu et al., 2007).
Molecular Communication :
- In the field of communication engineering, this compound is used as a metaphor for molecular communication (MC) systems. These systems, where molecules act as information carriers, have applications in biotechnology, medicine, and industrial settings. The research emphasizes the need for accurate channel models for the design and efficient operation of MC systems (Jamali et al., 2018).
Environmental Science :
- This compound has been involved in studies related to environmental monitoring, such as assessing biodegradation of contaminants. An example is the use of 37Cl-compound specific isotope analysis for monitoring monochlorobenzene biodegradation under aerobic conditions (Marchesi et al., 2018).
Biotechnology :
- In biotechnology, this compound has been used in novel methods for harvesting living cell sheets. A study demonstrated the use of thermoreversible hydrogel systems composed of MC for this purpose, showing promise in tissue reconstruction applications (Chen et al., 2006).
Chemistry and Material Science :
- The compound has been studied for its application in creating polymers with complex architecture through living anionic polymerization. This research highlights its potential in developing advanced materials with multifunctional properties (Hadjichristidis et al., 2001).
Nuclear Medicine and Physics :
- In nuclear medicine, technologies for extracting and purifying isotopes like 37Ar from compounds like calcium oxide have been developed, showing the relevance of this compound in radiological studies (Barsanov et al., 2006).
Propriétés
Formule moléculaire |
C14H8Cl3NO5 |
|---|---|
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
methyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate |
InChI |
InChI=1S/C14H8Cl3NO5/c1-22-14(19)9-6-8(2-3-12(9)18(20)21)23-13-10(16)4-7(15)5-11(13)17/h2-6H,1H3 |
Clé InChI |
KZPZKNHAIWLBJQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

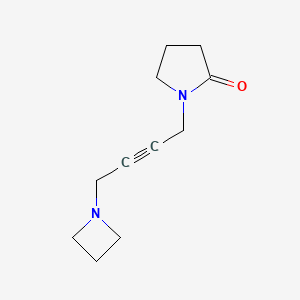
![3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoic acid](/img/structure/B1203875.png)
![2,2,6,6-Tetramethyl-1-azabicyclo[2.2.2]octane](/img/structure/B1203876.png)
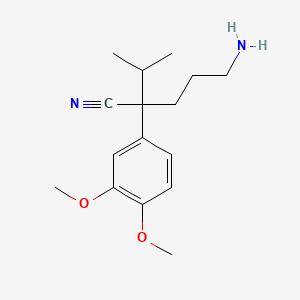


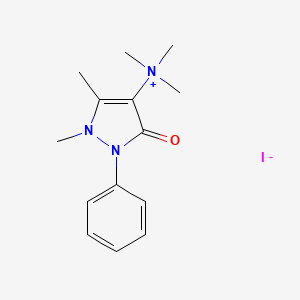
![1-[3-(4-Chlorophenyl)propyl]piperazine](/img/structure/B1203885.png)
